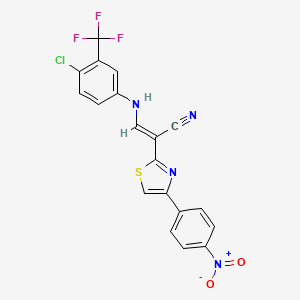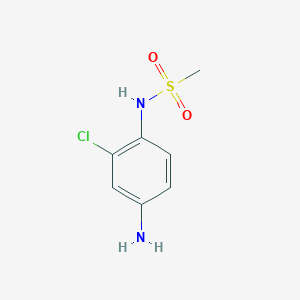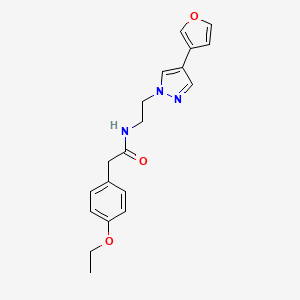
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H10ClF3N4O2S and its molecular weight is 450.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
A study detailed the synthesis and X-ray crystal structures of new heteroarylacrylonitriles, exploring their in vitro cytotoxic activities on human cancer cell lines. These compounds were synthesized via Knoevenagel condensation, highlighting the importance of structural variation for biological activity. The research indicated that the structural positioning of substituents plays a crucial role in cytotoxic potency, offering insights into the chemical synthesis and structural analysis of acrylonitrile derivatives (Sa̧czewski et al., 2004).
Spectroscopic Study and Chemosensors
Another research focused on the synthesis, crystal structure, and spectroscopic study of novel benzimidazoles and benzimidazo[1,2-a]quinolines, demonstrating their potential as chemosensors for different cations. This study utilized single-crystal X-ray diffractometry and fluorescence spectroscopy to characterize the compounds, highlighting how structural modifications can influence the sensing capabilities for metal ions, which is relevant for developing new materials for chemical sensing applications (Hranjec et al., 2012).
Antifungal and Anticancer Agents
Research into the synthesis of novel heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile showcased the creation of potent antifungal agents. This study illustrates the utility of acrylonitrile derivatives in synthesizing compounds with significant biological activities, providing a pathway for the development of new therapeutic agents (Gomha & Abdel‐Aziz, 2012).
Corrosion Inhibition
A study on the corrosion inhibition efficiency of certain acrylonitrile derivatives on mild steel in hydrochloric acid utilized experimental and theoretical methods to demonstrate how structural variations in acrylonitrile compounds can significantly affect their performance as corrosion inhibitors. This research highlights the application of these compounds in protecting metals against corrosion, which is vital for industrial applications (Verma et al., 2016).
Optoelectronic Devices
The synthesis and characterization of donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting were explored, indicating the potential of acrylonitrile derivatives in optoelectronic applications. This study emphasizes the role of these compounds in developing materials for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).
Properties
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N4O2S/c20-16-6-3-13(7-15(16)19(21,22)23)25-9-12(8-24)18-26-17(10-30-18)11-1-4-14(5-2-11)27(28)29/h1-7,9-10,25H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIGQHRMXMPAHF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2526105.png)
![[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone](/img/structure/B2526108.png)




![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)




